molecular formula C11H8FNO3 B11882288 Methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate

Methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate

Cat. No.: B11882288
M. Wt: 221.18 g/mol
InChI Key: UPHATIULRLLAIL-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate is a derivative of the quinolone family, specifically a fluoroquinolone. This compound is known for its significant antibacterial properties, making it a valuable component in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate typically involves the reaction of 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines and dihydroquinolines, which have diverse applications in medicinal chemistry .

Scientific Research Applications

Methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication. By inhibiting this enzyme, the compound effectively prevents bacterial cell division and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct antibacterial properties and makes it a valuable precursor in the synthesis of various fluoroquinolone antibiotics .

Biological Activity

Methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate is a synthetic compound belonging to the quinolone family, particularly recognized for its significant antibacterial properties. This article delves into its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C11H8FNO3C_{11}H_8FNO_3. Its unique structure includes a methyl ester group attached to a quinoline backbone with a fluorine substituent at the 6-position and a keto group at the 4-position. The presence of fluorine enhances its biological activity compared to other similar compounds in the quinolone class.

Antibacterial Properties

This compound exhibits notable antibacterial activity against various bacterial strains, making it a candidate for developing new antibiotics. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. By inhibiting this enzyme, the compound effectively prevents bacterial cell division and proliferation.

Comparative Efficacy

A comparative analysis of this compound with other quinolone derivatives reveals its enhanced efficacy. The following table summarizes key features and antibacterial spectra of related compounds:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Methyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylateC11H7BrFNO3C_{11}H_7BrFNO_3Contains bromine instead of hydrogen at position 8Potentially different antibacterial spectrum
Methyl 7-chloroquinoline-2-carboxylateC10H8ClNO2C_{10}H_8ClNO_2Lacks fluorine; simpler structureLess potent against certain bacterial strains
Methyl 6-fluoroquinoline-2-carboxylic acidC10H8FNO2C_{10}H_8FNO_2Contains carboxylic acid instead of esterDifferent solubility and reactivity profile

The fluorine atom significantly contributes to the enhanced biological activity of this compound compared to its analogs.

The compound's mechanism primarily revolves around the inhibition of DNA gyrase. This enzyme is crucial for maintaining DNA topology during replication and transcription. By binding to DNA gyrase, this compound disrupts the normal function of this enzyme, leading to bacterial cell death.

Synthesis Methods

This compound can be synthesized through various methods. A common approach involves reacting 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid with methanol in the presence of a catalyst under reflux conditions. This method ensures complete esterification and yields high purity products.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in pharmaceutical research:

  • Antibacterial Efficacy : In vitro studies demonstrated that this compound effectively inhibited growth across multiple bacterial strains, including resistant strains that are challenging to treat with conventional antibiotics.
  • Mechanistic Insights : Research has shown that structural modifications in similar compounds can enhance their interaction with DNA gyrase, suggesting avenues for developing more potent derivatives .
  • Environmental Considerations : The synthesis processes have been optimized for environmental sustainability, employing green chemistry principles to reduce toxic byproducts and improve reaction efficiency .

Properties

Molecular Formula

C11H8FNO3

Molecular Weight

221.18 g/mol

IUPAC Name

methyl 6-fluoro-4-oxo-3H-quinoline-2-carboxylate

InChI

InChI=1S/C11H8FNO3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-4H,5H2,1H3

InChI Key

UPHATIULRLLAIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=O)C1

Origin of Product

United States

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